4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C6H7BrN2O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one typically involves the bromination of 1-methyl-1,2-dihydropyridin-2-one followed by amination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one
- 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one
- 4-Amino-5-iodo-1-methyl-1,2-dihydropyridin-2-one
Comparison: 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
4-amino-5-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,8H2,1H3 |
InChI Key |
STZOKHLMHZXBIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=CC1=O)N)Br |
Origin of Product |
United States |
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